6-Methoxyindoline hydrochloride
Overview
Description
6-Methoxyindoline hydrochloride is a chemical compound with the molecular formula C₉H₁₂ClNO and a molecular weight of 185.65 g/mol . It is a derivative of indoline, featuring a methoxy group at the 6-position of the indoline ring.
Scientific Research Applications
6-Methoxyindoline hydrochloride has a wide range of applications in scientific research:
Safety and Hazards
Mechanism of Action
Biochemical Pathways
Indoles, a class of compounds to which 6-methoxyindoline hydrochloride belongs, are known to play significant roles in various biological processes
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is a substrate for p-glycoprotein, a protein that plays a crucial role in drug absorption and distribution . The impact of these properties on the bioavailability of this compound needs further investigation.
Biochemical Analysis
Biochemical Properties
6-Methoxyindoline hydrochloride plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform involved . Additionally, this compound may interact with other biomolecules such as glutathione, influencing redox reactions within cells.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . This pathway is essential for regulating cell growth, differentiation, and apoptosis. By modulating the activity of key proteins within this pathway, this compound can alter gene expression and cellular metabolism. Furthermore, this compound has been reported to affect the expression of genes involved in oxidative stress responses, thereby impacting cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with cytochrome P450 enzymes, leading to changes in their catalytic activity . This binding can result in either the inhibition or activation of these enzymes, depending on the specific context. Additionally, this compound may act as an antioxidant, scavenging reactive oxygen species (ROS) and thereby reducing oxidative stress within cells . This antioxidant activity is likely mediated through interactions with glutathione and other redox-active biomolecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under standard storage conditions, with minimal degradation observed over extended periods . Its stability can be influenced by factors such as temperature, pH, and exposure to light. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects highlight the importance of carefully controlling experimental conditions when working with this compound.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound has been shown to exert beneficial effects, such as reducing oxidative stress and modulating enzyme activity . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the accumulation of the compound and its metabolites in tissues, leading to cellular damage. Therefore, it is crucial to carefully determine the appropriate dosage when using this compound in animal studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its interactions with cytochrome P450 enzymes . These enzymes play a key role in the oxidative metabolism of the compound, leading to the formation of various metabolites. Some of these metabolites may retain biological activity, while others are excreted from the body. The metabolic flux of this compound can be influenced by factors such as enzyme expression levels and the presence of cofactors .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance proteins (MRPs), which facilitate its uptake and efflux . Additionally, binding proteins such as albumin can influence the distribution of this compound within the body, affecting its localization and accumulation in specific tissues .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It has been observed to localize within the endoplasmic reticulum (ER) and mitochondria, where it can exert its effects on enzyme activity and oxidative stress . Targeting signals and post-translational modifications may play a role in directing this compound to specific subcellular compartments, thereby influencing its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxyindoline hydrochloride typically involves the reaction of 6-methoxyindoline with hydrochloric acid. The process can be summarized as follows:
Starting Material: 6-Methoxyindoline.
Reagent: Hydrochloric acid.
Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting material to the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain high-purity product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding indole derivatives.
Reduction: Reduction reactions can convert it back to its parent indoline compound.
Substitution: The methoxy group can participate in substitution reactions, leading to various functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Indole derivatives.
Reduction: Indoline.
Substitution: Various functionalized indoline derivatives.
Comparison with Similar Compounds
6-Methoxyindoline-2,3-dione: Another methoxyindoline derivative with different functional groups and properties.
5-Methoxyindoline: A similar compound with the methoxy group at the 5-position, leading to different chemical and biological properties.
Uniqueness: 6-Methoxyindoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other methoxyindoline derivatives .
Properties
IUPAC Name |
6-methoxy-2,3-dihydro-1H-indole;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c1-11-8-3-2-7-4-5-10-9(7)6-8;/h2-3,6,10H,4-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQGYVJPTIMWBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCN2)C=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672189 | |
Record name | 6-Methoxy-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40672189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4770-41-6 | |
Record name | 6-Methoxy-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40672189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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